L-Menthyl acetate

Catalog No.
S589454
CAS No.
89-48-5
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Menthyl acetate

CAS Number

89-48-5

Product Name

L-Menthyl acetate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1

InChI Key

XHXUANMFYXWVNG-ADEWGFFLSA-N

SMILES

Array

solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol
1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C

The exact mass of the compound Menthyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52970. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking; Refreshing. However, this does not mean our product can be used or applied in the same or a similar way.

L-Menthyl acetate is a chiral monoterpenoid ester widely utilized as a high-value precursor, chiral auxiliary, and specialized formulation excipient. Characterized by its lower volatility and higher lipophilicity compared to its parent alcohol, L-menthol, this compound serves as a critical sustained-release cooling agent and a highly effective transdermal penetration enhancer. In synthetic chemistry, its strict (1R,2S,5R) stereochemistry makes it a benchmark chiral auxiliary for asymmetric synthesis, enabling the resolution of complex stereocenters with high enantiomeric excess. Procurement decisions typically hinge on its dual utility: providing controlled physicochemical release profiles in consumer formulations and serving as a stereodirecting scaffold in pharmaceutical manufacturing [1].

Substituting L-menthyl acetate with its parent compound, L-menthol, or racemic menthyl acetate fundamentally compromises formulation stability and synthetic precision. L-menthol possesses high volatility and provides an immediate, sometimes irritating burst of TRPM8 receptor activation, making it unsuitable for sustained-release cooling applications or stable long-term formulations. Furthermore, L-menthol lacks the optimized lipophilicity required to maximize the transdermal permeation of specific hydrophilic APIs like 5-aminolevulinic acid. Conversely, substituting with racemic menthyl acetate is non-viable in asymmetric synthesis; the lack of enantiomeric purity destroys its utility as a chiral auxiliary, leading to racemic mixtures rather than the >98% enantiomeric excess required for pharmaceutical intermediates [1].

Superior Transdermal Permeation Enhancement for Hydrophilic APIs

In transdermal drug delivery formulations, the choice of penetration enhancer dictates the bioavailability of hydrophilic drugs such as 5-aminolevulinic acid (5-ALA). Comparative diffusion studies using Yucatan micropig full-thickness skin demonstrate that L-menthyl acetate significantly outperforms its parent compound, L-menthol, as well as other esters like L-menthyl propionate and L-menthyl formate. The skin permeation coefficient (Kp) for 5-ALA is maximized when formulated with L-menthyl acetate, owing to its optimal lipophilic balance that disrupts the stratum corneum more effectively than the more polar L-menthol[1].

Evidence DimensionSkin permeation coefficient (Kp) enhancement for 5-ALA
Target Compound DataHighest Kp among tested menthol derivatives
Comparator Or BaselineL-menthol (Lower Kp, baseline enhancer)
Quantified DifferenceKp ranking: L-menthyl acetate > L-menthyl formate > L-menthyl propionate ≈ L-menthol
ConditionsFranz-type diffusion cell using Yucatan micropig full-thickness skin and ethanol-water mixed solvents

Justifies the procurement of L-menthyl acetate over standard L-menthol for formulators developing high-efficiency transdermal patches or topical therapeutics.

Sustained-Release Profile via Enzymatic Prodrug Conversion

L-menthyl acetate is utilized as a controlled-release cooling agent because it fundamentally alters the receptor activation timeline compared to L-menthol. In vitro calcium imaging assays on TRPM8-expressing HEK293T cells reveal that while L-menthol directly and immediately activates the cooling receptor, L-menthyl acetate exhibits zero direct TRPM8 activity. Instead, it requires enzymatic cleavage by esterases in the olfactory mucus or skin to release L-menthol. This conversion occurs rapidly in vivo but provides a sustained, continuous release profile rather than the rapid, volatile flash-off associated with pure L-menthol [1].

Evidence DimensionDirect TRPM8 receptor activation
Target Compound Data0% direct activation; requires enzymatic cleavage
Comparator Or BaselineL-menthol (Immediate direct activation)
Quantified DifferenceComplete shift from immediate receptor agonism (menthol) to delayed, enzyme-dependent release (menthyl acetate)
ConditionsCalcium ion influx-dependent fluorescence in TRPM8 stably expressed in HEK293T cells vs. in vivo olfactory mucus incubation

Essential for F&F and cosmetic formulators who require a stable, low-volatility ingredient that provides a prolonged cooling sensation without initial harshness.

High-Fidelity Stereocontrol as a Chiral Auxiliary

In the synthesis of complex pharmaceutical intermediates, such as P-stereogenic C-P heterocycles, enantiomeric purity is non-negotiable. L-menthyl acetate and its derivatives serve as highly effective chiral auxiliaries. During the oxidative resolution and cycloaddition of phospholenes, the bulky, stereochemically rigid (1R,2S,5R) framework of the L-menthyl group efficiently directs the stereochemical outcome. Studies show that utilizing this specific chiral auxiliary allows for the isolation of cycloadducts and phospholene oxides with an enantiomeric excess (ee) exceeding 98%, which is subsequently retained after the auxiliary is cleaved [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric cycloaddition
Target Compound Data>98% ee using L-menthyl-derived auxiliaries
Comparator Or BaselineAchiral or racemic auxiliaries (0% ee, requiring costly downstream chiral chromatography)
Quantified DifferenceAchieves >98% ee in the synthesis of tricyclic phosphaundecene oxides
ConditionsCycloaddition of 1-phenylphosphol-2-ene derivatives followed by auxiliary removal

Demonstrates that purchasing high-purity L-menthyl acetate is critical for eliminating downstream chiral separation costs in pharmaceutical manufacturing.

Transdermal Drug Delivery Systems

Ideal as a penetration enhancer in topical formulations, specifically for hydrophilic drugs like 5-aminolevulinic acid (5-ALA) used in photodynamic therapy, where its optimized lipophilicity significantly outperforms L-menthol[1].

Sustained-Release Cooling Formulations

The optimal choice for cosmetics, lip balms, and premium fragrances requiring a prolonged cooling effect, leveraging its low volatility and enzymatic conversion to L-menthol in the skin or olfactory mucosa[2].

Asymmetric Chemical Synthesis

A critical chiral auxiliary and resolving agent for the production of enantiopure pharmaceutical intermediates, such as P-stereogenic compounds and chiral amines, ensuring >98% enantiomeric excess and eliminating the need for complex downstream chiral separations [3].

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 Da

Monoisotopic Mass

198.161979940 Da

Boiling Point

228.00 to 229.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Taste

EARTHY, WEEDY, FRUITY, BERRY-LIKE TASTE

Density

dl-, (-)- 0.919-0.924

Odor

EARTHY, WEEDY, FRUITY, BERRY-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vaors.

Melting Point

228 - 229 °C

UNII

W8C5F4H1OA
LF3LEI45OH

GHS Hazard Statements

Aggregated GHS information provided by 533 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 533 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 531 of 533 companies with hazard statement code(s):;
H411 (99.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 [mmHg]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2623-23-6
89-48-5

Metabolism Metabolites

AS AN ESTER IT IS PRESUMABLY HYDROLYZED IN THE ALIMENTARY TRACT TO MENTHOL AND ACETIC ACID.

Wikipedia

Menthyl_acetate

Use Classification

Fragrance Ingredients
Cosmetics -> Refreshing; Masking

Methods of Manufacturing

BY REACTING ACETIC ANHYDRIDE WITH MENTHOL IN THE PRESENCE OF ANHYDROUS SODIUM ACETATE. NATURAL OCCURRENCE: ...A NORMAL CONSTITUENT OF PEPPERMINT OIL IN VARYING AMOUNTS, DEPENDING ON THE SOURCE. /L-ISOMER/

General Manufacturing Information

Other (requires additional information)
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-: ACTIVE

Dates

Last modified: 08-15-2023

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